

Boc-6-Ahx-OSu bioconjugation techniques for proteins and antibodies

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Compound of Interest		
Compound Name:	Boc-6-Ahx-OSu	
Cat. No.:	B558029	Get Quote

Application Notes: Boc-6-Ahx-OSu for Bioconjugation

Introduction

Boc-6-Ahx-OSu (tert-butyloxycarbonyl-6-aminohexanoic acid N-hydroxysuccinimide ester) is a heterobifunctional crosslinker widely utilized in bioconjugation, peptide synthesis, and drug development.[1][2] It provides a strategic approach for introducing a protected primary amine onto proteins, antibodies, and other biomolecules. The linker consists of three key components:

- Boc (tert-butyloxycarbonyl) Group: A robust, acid-labile protecting group for the terminal amine. It remains stable under basic and nucleophilic conditions, preventing unwanted side reactions during the initial conjugation step.[3]
- 6-Ahx (6-aminohexanoic acid) Spacer: A six-carbon aliphatic chain that provides a flexible and hydrophobic spacer arm.[4] This spacer separates the conjugated molecule from the biomolecule, which can help preserve the biological activity of the protein or antibody by minimizing steric hindrance.[5]
- OSu (N-hydroxysuccinimide) Ester: A highly reactive functional group that readily couples with primary amino groups, such as the ε-amine of lysine residues on the surface of proteins and antibodies, to form stable amide bonds.[6][7]



The primary utility of **Boc-6-Ahx-OSu** lies in its ability to facilitate controlled, sequential conjugation.[2] A biomolecule can first be modified to introduce a protected amine. Following purification, the Boc group is removed under mild acidic conditions to reveal a free primary amine, which is then available for subsequent coupling to another molecule of interest, such as a drug, a fluorescent dye, or a second protein.[3][5]

Principle of Reaction

The bioconjugation process involves two main stages:

- Amine Acylation: The N-hydroxysuccinimide (NHS) ester of Boc-6-Ahx-OSu reacts with primary amines on the protein or antibody (typically lysine side chains) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.5-8.5) and results in the formation of a stable amide bond, covalently linking the Boc-6-Ahx moiety to the biomolecule.
- Boc Deprotection: The Boc protecting group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[8] This step regenerates the primary amine on the terminus of the Ahx spacer arm, making it available for further modification.[3][9]

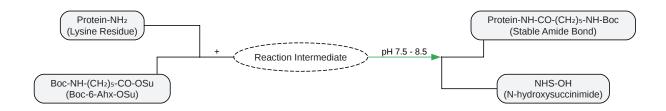
Data and Properties

Table 1: Physicochemical Properties of Boc-6-Ahx-OSu

Property	Value	Reference
CAS Number	51513-80-5	[1]
Molecular Formula	C15H24N2O6	[1]
Molecular Weight	328.36 g/mol	
Appearance	White solid	[1]
Purity	≥98%	[1]
Melting Point	87-93 °C	[1]
Storage Temperature	≤ -4 °C, desiccated	[1]

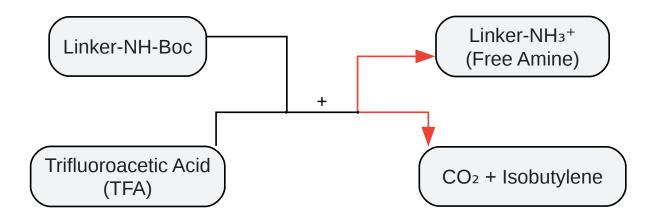


Visualized Mechanisms and Workflows



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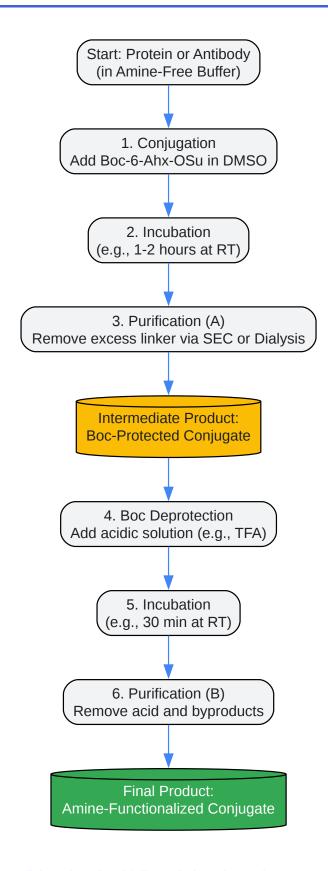
Caption: Reaction of **Boc-6-Ahx-OSu** with a protein's primary amine.



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Caption: Boc deprotection mechanism using strong acid (TFA).





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Caption: General experimental workflow for **Boc-6-Ahx-OSu** bioconjugation.



Experimental Protocols Protocol 1: Conjugation of Boc-6-Ahx-OSu to an Antibody

This protocol describes the general procedure for labeling an antibody with **Boc-6-Ahx-OSu** to introduce a protected amine.

Materials:

- Antibody (or protein) of interest
- Boc-6-Ahx-OSu
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
- Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in icecold Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Boc-6-Ahx-OSu in anhydrous DMSO.
- Conjugation Reaction:
 - Calculate the volume of the Boc-6-Ahx-OSu stock solution needed to achieve a 10- to 20fold molar excess relative to the antibody.
 - Add the calculated volume of the reagent stock solution to the antibody solution while gently vortexing.



- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification: Remove unreacted **Boc-6-Ahx-OSu** and byproducts.
 - Size-Exclusion Chromatography: Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions corresponding to the high-molecular-weight antibody conjugate.
 - Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a storage buffer (e.g., PBS, pH 7.4) at 4°C with at least three buffer changes over 24 hours.
- Characterization & Storage: Determine the protein concentration (e.g., via BCA assay) and store the Boc-protected antibody conjugate at 4°C for short-term use or at -20°C / -80°C for long-term storage.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter	Recommended Range	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations can improve reaction efficiency.
Reaction pH	7.5 - 8.5	Balances amine reactivity and protein stability.[7]
Molar Excess (Reagent:Protein)	10:1 to 30:1	Must be optimized for each protein to control the degree of labeling.
Reaction Temperature	4°C to 25°C (RT)	Lower temperatures may require longer incubation times but can improve protein stability.
Reaction Time	1 - 4 hours	Can be extended overnight at 4°C.

Protocol 2: Boc Deprotection of the Conjugate

Methodological & Application



This protocol describes the removal of the Boc group to expose the terminal primary amine for subsequent conjugation steps.

Materials:

- Boc-protected antibody conjugate (lyophilized, if possible)
- Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][5]
- Nitrogen gas stream
- Neutralization Buffer: 100 mM Sodium Bicarbonate, pH 8.5[5]
- Purification equipment (as in Protocol 1)

Procedure:

- Sample Preparation: If the Boc-protected conjugate is in an aqueous buffer, it should be lyophilized to remove all water.
- Deprotection Reaction:
 - Resuspend the lyophilized conjugate in the Deprotection Solution.
 - Incubate the mixture for 30 minutes at room temperature with occasional mixing.
- Acid Removal: Remove the TFA and DCM under a gentle stream of nitrogen gas in a fume hood. This step is critical and should proceed until the sample is completely dry.
- Reconstitution: Resuspend the dried, deprotected conjugate in a suitable buffer for the next conjugation step or for storage. If the next step requires a basic pH, a Neutralization Buffer can be used.
- Purification: Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and other small molecules.
- Usage: The resulting amine-functionalized conjugate is now ready for reaction with an amine-reactive reagent (e.g., another NHS ester, isothiocyanate).



Table 3: Common Boc Deprotection Conditions

Reagent	Concentration	Typical Time	Notes	Reference
Trifluoroacetic Acid (TFA) in DCM	25-50% (v/v)	30-60 min	The most common and efficient method.	
Hydrochloric Acid (HCl) in Dioxane	4 M	30-60 min	An effective alternative to TFA.[10]	

Safety Precautions: Both TFA and DCM are corrosive and volatile. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

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